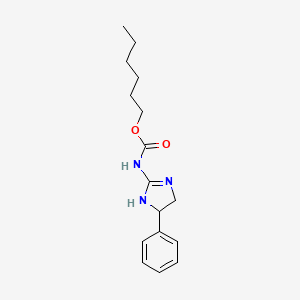

Hexyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate

説明

Hexyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate is a synthetic organic compound featuring a partially saturated imidazole ring (4,5-dihydro-1H-imidazole) substituted with a phenyl group at the 5-position and a hexyl carbamate group at the 2-position. The dihydroimidazole core introduces conformational rigidity, while the hexyl chain likely enhances lipophilicity, influencing solubility and bioavailability.

特性

CAS番号 |

62780-19-2 |

|---|---|

分子式 |

C16H23N3O2 |

分子量 |

289.37 g/mol |

IUPAC名 |

hexyl N-(5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate |

InChI |

InChI=1S/C16H23N3O2/c1-2-3-4-8-11-21-16(20)19-15-17-12-14(18-15)13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3,(H2,17,18,19,20) |

InChIキー |

KNHXEADBXKIGGV-UHFFFAOYSA-N |

正規SMILES |

CCCCCCOC(=O)NC1=NCC(N1)C2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Hexyl (4-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hexylamine with 4-phenyl-4,5-dihydro-1H-imidazole-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the yield and reduce production costs.

化学反応の分析

Types of Reactions: Hexyl (4-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as sodium borohydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Bromine in carbon tetrachloride under reflux conditions.

Major Products Formed:

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of dihydroimidazole derivatives.

Substitution: Formation of brominated or nitrated phenyl derivatives.

科学的研究の応用

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that imidazole derivatives, including hexyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells, demonstrating their potential as anticancer agents. The mechanism often involves the activation of apoptotic pathways, leading to cell death .

Antihypertensive Activity

Research has highlighted the antihypertensive effects of imidazole derivatives. A study assessed the vasorelaxant effects of related compounds in hypertensive models, showing promising results that suggest hexyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate could contribute to lowering blood pressure through endothelial-dependent mechanisms .

Agricultural Applications

Pesticide Development

The compound's structural characteristics make it a candidate for developing new pesticides. Its imidazole ring is known for its biological activity against various pests and pathogens. Research into similar compounds has revealed their effectiveness in controlling agricultural pests while being less harmful to beneficial insects .

Growth Regulators

Hexyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate may also serve as a plant growth regulator. Studies have shown that certain imidazole derivatives can enhance plant growth and resistance to stressors, indicating potential applications in sustainable agriculture practices .

Biochemical Research

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways. For example, imidazole derivatives are known to inhibit enzymes involved in the synthesis of nucleic acids and proteins, which could be beneficial in therapeutic contexts .

Neuroprotective Effects

Emerging research suggests that hexyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate may exhibit neuroprotective properties. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis, which is critical in neurodegenerative diseases like Alzheimer's and Parkinson's .

作用機序

The mechanism of action of Hexyl (4-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

類似化合物との比較

Comparison with Structurally Related Compounds

Structural Analogues with Dihydroimidazole Cores

DG-5128 (2-[2-(4,5-Dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride sesquihydrate)

- Key Features : Contains a 4,5-dihydroimidazole ring linked to a pyridine-phenylethyl moiety.

- Activity : Demonstrated potent hypoglycemic effects in preclinical models, suppressing glucose-induced hyperglycemia and inhibiting adrenaline-induced platelet aggregation .

- Comparison: Unlike Hexyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate, DG-5128 lacks a carbamate group but shares the dihydroimidazole core.

1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one Derivatives

- Key Features : Replaces the imidazole ring with a dihydroisoxazole-thiazole-piperidine scaffold .

- Activity : Acts as a fungicide for crop protection.

- Comparison : The substitution of imidazole with isoxazole alters electronic properties and hydrogen-bonding capacity, likely shifting biological targets from metabolic regulation (as in DG-5128) to fungal enzyme inhibition.

Carbamate-Containing Analogues

Octyl (N-(5-(1H-benzo[d]imidazol-2-yl)-2-methoxyphenyl)sulfamoyl)carbamate (Compound 3)

- Key Features : Contains a benzoimidazole core linked to an octyl carbamate via a sulfamoyl group .

- Comparison : The longer octyl chain may enhance lipophilicity compared to the hexyl group in the target compound, possibly improving membrane permeability but reducing aqueous solubility. The benzoimidazole core (fully aromatic) versus dihydroimidazole (partially saturated) may influence binding affinity to biological targets.

Structural and Functional Analysis Table

Key Research Findings and Trends

- Role of Carbamate Groups : The hexyl carbamate in the target compound likely enhances stability compared to amine derivatives (e.g., 5-phenyl-1H-imidazol-2-amine) by resisting enzymatic hydrolysis .

- Alkyl Chain Length : Shorter hexyl chains (vs. octyl in Compound 3) balance lipophilicity and solubility, critical for optimizing bioavailability in drug design .

生物活性

Hexyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate is a synthetic compound belonging to the imidazole derivatives class, which has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

| Property | Detail |

|---|---|

| CAS Number | 62780-19-2 |

| Molecular Formula | C16H23N3O2 |

| Molecular Weight | 289.37 g/mol |

| IUPAC Name | hexyl N-(5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate |

| Canonical SMILES | CCCCCCOC(=O)NC1=NCC(N1)C2=CC=CC=C2 |

Hexyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate exhibits its biological effects primarily through interactions with specific enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active sites of various enzymes, thus preventing substrate binding and subsequent catalytic actions. This inhibition can lead to altered metabolic pathways within cells, impacting processes such as cell proliferation and apoptosis.

Biological Activities

Research indicates that imidazole derivatives, including Hexyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate, possess a variety of biological activities:

- Antimicrobial Properties : Studies have shown that imidazole derivatives can exhibit significant antimicrobial activity against various pathogens. This includes both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics.

- Anticancer Activity : The compound has been investigated for its potential anticancer effects. Research into related imidazole compounds has demonstrated activity against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Hexyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate may also exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases.

Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various imidazole derivatives. The results indicated that compounds similar to Hexyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate showed promising activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Potential

In another investigation focusing on imidazole derivatives for cancer treatment, researchers found that certain compounds exhibited significant cytotoxicity against human cancer cell lines. These studies suggest that Hexyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate could be a candidate for further development in anticancer therapies .

Study 3: Enzyme Inhibition

Research conducted on enzyme inhibitors highlighted the potential of Hexyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate in modulating enzymatic activities related to cancer metabolism. The compound was shown to inhibit key metabolic enzymes involved in tumor growth .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。